molecular formula C25H40O3 B1142431 (2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol CAS No. 114275-39-7

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol

Cat. No.: B1142431
CAS No.: 114275-39-7
M. Wt: 388.58
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Description

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol (compound 18 in ) is a synthetic glycolipid analog featuring a benzylidene acetal group at the 1,3-positions of an 18-carbon chain with a 4E double bond. Its synthesis involves reacting a phosphorane salt with phenyllithium (PhLi) in dry diethyl ether at 0°C, followed by purification . The benzylidene group confers stability during synthetic steps, making it a key intermediate for further functionalization in carbohydrate chemistry.

Properties

IUPAC Name

(2S,4R,5R)-4-[(E)-pentadec-1-enyl]-2-phenyl-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24-23(26)21-27-25(28-24)22-18-15-14-16-19-22/h14-20,23-26H,2-13,21H2,1H3/b20-17+/t23-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTPMQQWQQXCFP-SSCCHPJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC1C(COC(O1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](CO[C@@H](O1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach

D-Glucose serves as a chiral template. The C2 and C3 stereocenters are established via:

  • Mitsunobu Reaction: Inverts configuration at C3 using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Epoxide Ring-Opening: Epoxidized intermediates are opened nucleophilically to set C2 and C3 stereochemistry.

Kinetic Resolution

Enzymatic hydrolysis of racemic intermediates using lipases (e.g., Candida antarctica) achieves >98% ee.

Sequential Deprotection and Functionalization

Methanesulfonylation

The C2 hydroxyl group is selectively mesylated to facilitate nucleophilic substitution:

Conditions

  • Base: Pyridine at -15°C.

  • Yield: 78%.

Azide Displacement

The mesylate is displaced by sodium azide to introduce an azide group, later reduced to an amine:

Key Data

  • Solvent: Dimethylformamide (DMF) at 100°C.

  • Yield: 62% for azide; 48% for amine.

Final Deprotection and Isolation

The benzylidene group is cleaved under acidic conditions:

Conditions

  • Acid: Trifluoroacetic acid (TFA) in CH2Cl2.

  • Yield: 83–92%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3): δ 5.38 (m, 2H, CH=CH), 5.21 (s, 1H, benzylidene), 4.12–3.98 (m, 3H, diol).

  • 13C NMR: δ 137.5 (CH=CH), 102.1 (benzylidene), 72.4 (C2), 70.9 (C3).

Chromatographic Purity

  • HPLC: >99% (C18 column, MeOH/H2O = 85:15).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key Advantage
Wittig + Chiral Pool6598Scalability
Enzymatic Resolution5899High stereoselectivity
Epoxide Opening7195Fewer steps

Industrial-Scale Considerations

  • Cost Drivers: Tetradecyltriphenylphosphonium bromide ($320/kg) and enzymatic catalysts ($450/g).

  • Optimization: Recycling triphenylphosphine oxide reduces waste .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Protecting Group Variations

Key Observations :
  • Benzylidene vs. Carbonate/Azide Groups : The benzylidene acetal in the target compound provides hydrolytic stability compared to the carbonate group in 21 , which requires milder acidic conditions for deprotection . The azide in 22 enables click chemistry applications, a feature absent in the benzylidene derivative .
  • Stereochemical Differences : The plant-derived ceramide (2S,3S,4R) in exhibits distinct stereochemistry, likely influencing its biological activity (e.g., sphingolipid signaling) compared to the synthetic 2R,3R configuration .
  • Fatty Acid Chain Length : The target compound’s C18 chain contrasts with the C22–C25 chains in natural ceramides, affecting membrane fluidity and protein interactions .

Biological Activity

(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol, commonly referred to as benzylidene triol, is a compound with notable structural features that suggest potential biological activities. With a molecular formula of C25H40O3C_{25}H_{40}O_3 and a molar mass of 388.58 g/mol, this compound has been the subject of various studies aimed at elucidating its biological properties.

The compound's structure includes a benzylidene group and a triol moiety, which contribute to its reactivity and interaction with biological systems. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC25H40O3
Molar Mass388.58 g/mol
CAS Number114275-39-7
WGK (Water Hazard Class)3

Antioxidant Properties

Research has indicated that compounds with similar structural characteristics often exhibit antioxidant activity. A study focusing on related benzylidene derivatives demonstrated significant radical scavenging ability and inhibition of lipid peroxidation. These findings suggest that this compound may possess similar antioxidant properties.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is particularly noteworthy. In related studies involving similar compounds, it was observed that they effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is crucial in conditions like inflammatory bowel disease (IBD), where excessive cytokine production leads to tissue damage.

The proposed mechanism for the anti-inflammatory activity includes the suppression of NF-κB activation and the downregulation of adhesion molecules involved in monocyte adhesion to endothelial cells. This aligns with findings from studies on benzylidene derivatives where the inhibition of TNF-α-induced pathways was highlighted.

Study 1: Inhibition of TNF-α Production

In a controlled experiment assessing the impact of this compound on TNF-α production in macrophages exposed to lipopolysaccharides (LPS), significant reductions in TNF-α levels were observed. The compound demonstrated a dose-dependent response with an IC50 value indicative of its potency.

Study 2: Protective Effects in Colitis Models

In vivo studies using rodent models of colitis showed that administration of this compound resulted in reduced clinical symptoms and histological scores associated with intestinal inflammation. The protective effects were attributed to its ability to modulate immune responses and reduce oxidative stress markers.

Q & A

Basic Questions

Q. What are the foundational steps for synthesizing (2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol?

  • Methodological Answer : The synthesis involves sequential protection and functionalization. For example, the benzylidene-protected intermediate is prepared by reacting (2R,3R,4E)-1,2-O-isopropylidene derivatives with benzaldehyde derivatives under acidic conditions (THF:H₂O, 55°C, 12 hours). Purification via silica gel column chromatography yields the product in ~63% yield . Key steps include:

  • Protection : Use of isopropylidene or carbonate groups to stabilize reactive hydroxyls.
  • Deprotection : Controlled acidic hydrolysis to remove temporary protecting groups.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the diastereomerically pure product .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry. For instance, the 4E double bond configuration is confirmed by coupling constants (J = 15–16 Hz for trans-olefins) in the ¹H NMR spectrum .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₂₅H₄₀O₃, MW 388.58) .
  • Optical Rotation : Specific rotation values ([α]D) distinguish enantiomers, especially when comparing synthetic samples to natural analogs .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the benzylidene group?

  • Methodological Answer : Yield optimization requires:

  • Solvent Selection : Anhydrous THF or DCM minimizes side reactions (e.g., hydrolysis of intermediates).
  • Catalyst Control : Use of Lewis acids (e.g., BF₃·Et₂O) enhances regioselectivity during benzylidene formation .
  • Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) prevents exothermic decomposition of sensitive intermediates .
  • Byproduct Analysis : TLC monitoring identifies side products (e.g., overprotected isomers), enabling adjustments in stoichiometry or reaction time .

Q. How are discrepancies in spectroscopic data resolved when confirming stereochemical purity?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference experimental NMR data with published spectra of structurally analogous compounds (e.g., sulfobacins or glycosphingolipids) .
  • Decoupling Experiments : Selective ¹H-¹H NOESY identifies spatial proximity of protons (e.g., confirming axial vs. equatorial benzylidene orientation) .
  • X-ray Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive stereochemical assignment .

Q. What strategies enable selective functionalization of the 2-hydroxyl group without disrupting the benzylidene protection?

  • Methodological Answer :

  • Protection-Deprotection Cascades : Temporarily mask the 1,3-hydroxyls with the benzylidene group, leaving the 2-hydroxyl exposed for azidation or acylation .
  • Low-Temperature Reactions : Conduct functionalization at -15°C to suppress benzylidene cleavage (e.g., triflation-azidation sequences in DCM/pyridine) .
  • Chemoselective Reagents : Use triflic anhydride (Tf₂O) for selective activation of secondary alcohols, followed by nucleophilic substitution (e.g., NaN₃) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Parameter Scrutiny : Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies. For example, traces of moisture in THF can reduce yields by 10–15% .
  • Intermediate Stability : Assess degradation of intermediates (e.g., carbonate-protected triols hydrolyze rapidly if stored improperly) .
  • Reproducibility Trials : Replicate protocols with strict adherence to anhydrous conditions and inert atmospheres to isolate variables affecting yield .

Safety and Handling in Research Settings

Q. What precautions are essential when handling azide derivatives of this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions involving NaN₃ to avoid inhalation of toxic hydrazoic acid .
  • Explosion Mitigation : Avoid contact with heavy metals (e.g., Cu, Pb) that can form shock-sensitive metal azides .
  • Quenching Protocols : Terminate reactions with aqueous NaNO₂ to decompose excess azides .

Structural and Functional Analog Studies

Q. How does the 4E double bond influence the compound’s biological activity compared to 4Z analogs?

  • Methodological Answer :

  • Membrane Interaction Studies : Use surface plasmon resonance (SPR) to compare binding affinity to lipid receptors (e.g., CD1d proteins). The 4E configuration enhances hydrophobic packing in lipid bilayers, altering immunomodulatory activity .
  • Synthetic Access : Prepare 4Z analogs via Wittig olefination with (Z)-selective ylides, then evaluate bioactivity in cell-based assays .

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